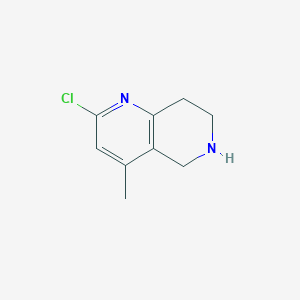

2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

Properties

Molecular Formula |

C9H11ClN2 |

|---|---|

Molecular Weight |

182.65 g/mol |

IUPAC Name |

2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine |

InChI |

InChI=1S/C9H11ClN2/c1-6-4-9(10)12-8-2-3-11-5-7(6)8/h4,11H,2-3,5H2,1H3 |

InChI Key |

NNQDZKXQBHACIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1CNCC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediate 2-(2-Chloro-6-methoxypyridin-3-yl)-2-oxoacetamide

- Starting from 2-chloro-6-methoxypyridine derivatives, the intermediate 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetamide is prepared through a sequence involving sulfonation, bromide-mediated hydration, and treatment with ammonia.

- This intermediate serves as a precursor to the vinylpyridine key intermediate used in subsequent coupling reactions.

Heck-Type Vinylation Using Ethylene Gas

- The vinylation of 2-chloropyridine derivatives is achieved via a palladium-catalyzed Heck reaction using ethylene gas as the vinyl source.

- This method replaces more expensive and less atom-economical vinyl sources like potassium vinyltrifluoroborate.

- Optimization of catalysts and ligands identified PdCl₂ with DPEphos ligand as highly effective, achieving up to 94.5% conversion to the vinylated product.

Table 1: Heck Vinylation Optimization Using Ethylene Gas

| Entry | Catalyst (mol%) | Ligand | Conversion to Vinylated Product (%) |

|---|---|---|---|

| 1 | PdCl₂ (20) | (p-Tol)₃P (40) | 53.6 |

| 2 | PdCl₂ (20) | (o-MeOC₆H₄)₃P(40) | 9.2 |

| 3 | Pd(OAc)₂ (20) | Xantphos (20) | 70.7 |

| 4 | Pd(dppf)Cl₂ (10) | — | 13.8 |

| 5 | PdCl₂ (20) | DPEphos (20) | 61.1 |

| 6 | Optimized Method | DPEphos (20) | 94.5 |

One-Pot Hydroamination and Cyclization to Form Dihydronaphthyridine

Enantioselective Transfer Hydrogenation

- The dihydronaphthyridine intermediate is subjected to ruthenium-catalyzed enantioselective transfer hydrogenation to yield the chiral tetrahydro-1,6-naphthyridine core.

- Various reductants and catalysts were screened, with formic acid/triethylamine in DMF and a ruthenium catalyst providing high conversion and enantioselectivity (~82.7% ee).

- Hydrogen gas under optimized conditions gave up to 100% enantiomeric excess but with lower conversion in some cases.

Table 2: Enantioselective Reduction of Dihydronaphthyridine

| Entry | Reductant | Catalyst | Conditions | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | H₂ (3 MPa) | Catalyst 27 | tBuOK, MeOH, 40 °C | 25.9 | 100 |

| 2 | H₂ (3 MPa) | Catalyst 28 | nBu₄NI, AcOH/toluene, 40 °C | 93.5 | 34.2 |

| 3 | H₂ (3 MPa) | Catalyst 29 | MeOH/THF, 40 °C | 82.3 | 85.5 |

| 4 | HCOOH (6 equiv) | Catalyst 30 | Et₃N, DMF, room temp | 89.1 | 82.7 |

Coupling to Form Final Amide Derivatives

- The chiral tetrahydronaphthyridine is Boc-protected to improve stability and optical purity.

- Copper-mediated arylation with haloindane derivatives forms the amide bond.

- Reaction conditions were optimized to minimize racemization and maximize yield, with stoichiometric copper iodide and mild temperatures providing the best balance.

Table 3: Copper-Mediated N-Arylation of Boc-Protected Tetrahydronaphthyridine

| Entry | Aryl Halide | CuI (equiv) | DMEDA (equiv) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|---|

| 1 | Aryl iodide | 0.5 | 1.0 | 40 | 48 | 64 | 99.2 |

| 2 | Aryl iodide | 1.0 | 2.0 | 40 | 7 | 84 | 97.4 |

| 3 | Aryl iodide | 1.0 | 2.0 | 40 | 24 | 89 | 88.7 |

| 4 | Aryl iodide | 1.1 | 2.2 | Room temp | 30 | 82 | 99.9 |

| 5 | Aryl bromide | 1.0 | 2.0 | 100 | 7.5 | 33 | 44.0 |

Summary of Key Advantages

- The synthetic route avoids chromatographic purification, favoring crystallization and aqueous workups, which is advantageous for scale-up.

- Use of ethylene gas in Heck vinylation is atom-economical and cost-effective compared to other vinyl sources.

- The one-pot hydroamination/cyclization step streamlines the formation of the tetrahydronaphthyridine ring.

- Enantioselective transfer hydrogenation establishes chirality efficiently.

- Optimized copper-mediated amide coupling preserves stereochemical integrity.

Chemical Reactions Analysis

2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form tetrahydro derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential anticancer, anti-HIV, and antimicrobial activities.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit certain enzymes involved in cell proliferation . The compound can also bind to receptors or enzymes, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Key Observations:

- Substituent Position and Bioactivity : The 2-chloro-4-methyl derivative exhibits enhanced lipophilicity compared to carboxylic acid analogues (e.g., ), favoring blood-brain barrier penetration in CNS-targeted drugs.

- Regioisomerism : The 1,6-naphthyridine scaffold (target compound) vs. 1,7-regioisomers (e.g., ) alters electronic properties, impacting binding affinity in kinase inhibition .

- Synthetic Flexibility : Esters (e.g., ) and benzyl-protected derivatives (e.g., ) allow modular functionalization, whereas nitro groups (e.g., ) enable further substitution via reduction.

Physicochemical Properties

- Solubility : The methyl group in the target compound improves organic solubility (logP ~2.5) compared to polar carboxylic acid derivatives (logP ~0.8) .

- Stability : Hydrochloride salts (e.g., ) enhance stability under storage, while nitro derivatives (e.g., ) are sensitive to light.

Pharmacological Relevance

Biological Activity

2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. Its structural features suggest various interactions with biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C₈H₉ClN₂

- Molecular Weight : 168.62 g/mol

- CAS Number : 766545-20-4

Biological Activities

Research indicates that naphthyridine derivatives exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antitumor Activity

Naphthyridine compounds have been studied for their potential antitumor properties. A review highlighted that certain naphthyridine derivatives are effective against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Potential Antitumor Agent | Induction of apoptosis |

| Related Naphthyridine Derivatives | Antitumor | Inhibition of cell proliferation |

Cardiovascular Effects

Some studies have indicated that naphthyridines can act as antihypertensive agents. The presence of specific substituents in the naphthyridine structure may enhance their efficacy in modulating cardiovascular functions .

| Activity Type | Effect |

|---|---|

| Antihypertensive | Reduces blood pressure |

| Cardiovascular Protection | Improves heart function |

Mechanistic Insights

The biological activity of this compound may be attributed to its interaction with various biological pathways. For instance:

- PI3K Pathway Inhibition : Similar compounds have been reported to inhibit the PI3K signaling pathway, which is crucial in cancer progression .

- Receptor Modulation : Some derivatives interact with receptors involved in cardiovascular regulation and cancer signaling pathways .

Case Studies

- Antitumor Efficacy : A study evaluated a series of naphthyridine derivatives for their cytotoxic effects on breast cancer cells. The results indicated that modifications at the C3 and C4 positions significantly enhanced antitumor activity.

- Cardiovascular Impact : In an animal model of hypertension, a related naphthyridine compound demonstrated significant reductions in systolic blood pressure compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.